molecular formula C17H17NO4 B4112085 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid

2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid

Cat. No. B4112085
M. Wt: 299.32 g/mol
InChI Key: BRSCYTVANKQJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid, also known as MPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPA is a derivative of benzoic acid and has been studied extensively for its biochemical and physiological effects. In

Scientific Research Applications

2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid has been studied for its potential applications in various fields such as drug discovery, organic synthesis, and material science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid has also been used as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid has been found to exhibit anti-inflammatory effects by reducing the production of prostaglandins. It has also been found to have anti-cancer effects by inhibiting the growth of cancer cells. 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid has been shown to have antibacterial properties against several strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid in lab experiments is its relatively simple synthesis method. 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid is also stable and can be stored for long periods of time. However, one limitation of using 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid. One direction is to further explore its anti-inflammatory and anti-cancer properties and its potential applications in drug discovery. Another direction is to investigate the use of 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid as a starting material for the synthesis of other compounds with potential applications in various fields. Additionally, research could be conducted on improving the solubility of 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid in water to make it more suitable for use in aqueous solutions.
In conclusion, 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid could lead to the development of new drugs and materials with potential applications in various fields.

properties

IUPAC Name

2-methyl-3-[[2-(3-methylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-5-3-6-13(9-11)22-10-16(19)18-15-8-4-7-14(12(15)2)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSCYTVANKQJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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